![molecular formula C14H10N2OS2 B3162337 (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one CAS No. 87736-69-4](/img/structure/B3162337.png)
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
Overview
Description
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with a molecular formula of C10H8N2OS. It is a member of the imidazolidinone family, which is a class of compounds with a five-membered ring containing two nitrogen atoms. The compound has a wide range of applications in scientific research and has been used in various lab experiments. It has been studied for its potential to serve as a drug target, as well as its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound and its derivatives have been extensively studied for their chemical properties and applications in organic synthesis. For instance, the thermal dehydrogenation of similar compounds has been shown to afford a high predominance of the Z-isomer over the E-isomer under microwave and flash vacuum pyrolysis conditions. This selectivity is critical for applications requiring specific isomeric forms (Pepino et al., 2012). Furthermore, the synthesis techniques for these compounds often involve novel approaches, such as microwave-assisted synthesis, highlighting their adaptability and efficiency in chemical synthesis contexts (Kamila & Biehl, 2012).
Antimicrobial Activity
The antimicrobial properties of 5-arylidene derivatives of thioxoimidazolidin-4-one have been a significant area of research. Studies have reported the synthesis of various derivatives and their preliminary in vitro antimycobacterial activity. Notably, certain derivatives exhibited more than 90% inhibition of Mycobacterium tuberculosis growth, indicating potential applications in treating tuberculosis (Kieć‐Kononowicz & Szymańska, 2002).
Anticancer Properties
Research has also explored the potential anticancer properties of these compounds. Studies involving design, synthesis, and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives have been conducted with a focus on their applications as antitumor agents. Molecular docking studies, alongside computational analyses, suggest these compounds could interact favorably with cancer-related targets (Vanitha et al., 2021). Additionally, some derivatives have shown promise in inhibiting the growth of cancer cell lines, including breast, liver, and lung cancer cells, underscoring their potential as leads for developing new anticancer medications (Khodair et al., 2021).
properties
IUPAC Name |
(5Z)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,18)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBGCINEIKSOFY-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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